Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride
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Overview
Description
Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a hydrochloride salt form of ethyl 4-[1-(methylamino)ethyl]benzoate, which is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride typically involves the reaction of ethyl 4-bromobenzoate with 1-(methylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the 1-(methylamino)ethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride
- 4-(2-methylaminoethyl)benzene-1,2-diol
- Ethyl 4-(methylamino)benzoate
Uniqueness
Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 4-[1-(methylamino)ethyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-15-12(14)11-7-5-10(6-8-11)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMECWDJTARUAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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